cis-3-Hexenyl isobutyrate

Catalog No.
S1891828
CAS No.
41519-23-7
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl isobutyrate

CAS Number

41519-23-7

Product Name

cis-3-Hexenyl isobutyrate

IUPAC Name

hex-3-enyl 2-methylpropanoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

OSMAJVWUIUORGC-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)C

Solubility

insoluble in water; soluble in fats
soluble (in ethanol)

Canonical SMILES

CCC=CCCOC(=O)C(C)C
  • Odor Profile and Fragrance Applications: Research has primarily investigated cis-3-HI as a fragrance ingredient. Studies describe it as having a fruity and green odor profile, reminiscent of apples, pears, pineapples, and berries []. Due to this profile, research suggests its use in creating or enhancing scents for various products including perfumes, cosmetics, and food flavorings [].

Cis-3-Hexenyl isobutyrate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is classified as an ester, formed from the reaction between cis-3-hexen-1-ol and isobutyric acid (or 2-methylpropanoic acid) through an esterification process. This compound appears as a colorless liquid with a flash point of 67°C and a boiling point of 92°C. It is known for its distinctive green and fruity aroma, reminiscent of cut grass and ripe fruits, making it valuable in the fragrance industry .

cis-3-Hexenyl isobutyrate does not have a known mechanism of action in biological systems. Its primary function is as a fragrance and flavoring agent. It interacts with olfactory receptors in the nose to produce a pleasant smell and taste buds to create a fruity flavor perception [].

Typical of esters:

  • Hydrolysis: In the presence of water, it can revert to its alcohol and acid components.

    Cis 3 Hexenyl Isobutyrate+H2OCis 3 Hexenol+Isobutyric Acid\text{Cis 3 Hexenyl Isobutyrate}+\text{H}_2\text{O}\rightarrow \text{Cis 3 Hexenol}+\text{Isobutyric Acid}
  • Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The ester group can be reduced to yield alcohols.

These reactions highlight the reactivity of cis-3-hexenyl isobutyrate, particularly in atmospheric chemistry where it reacts with hydroxyl radicals, which are crucial for understanding its environmental impact .

The synthesis of cis-3-hexenyl isobutyrate typically involves an esterification reaction:

  • Reactants: Combine cis-3-hexen-1-ol with isobutyric acid.
  • Catalysis: Use a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the reaction.
  • Conditions: Heat the mixture under reflux to promote ester formation.

This method yields cis-3-hexenyl isobutyrate efficiently while allowing for variations in conditions to optimize yield and purity .

Cis-3-Hexenyl isobutyrate finds diverse applications:

  • Fragrance Industry: Utilized in perfumes and scented products for its fresh, green notes.
  • Food Industry: Acts as a flavoring agent in various food products.
  • Pharmaceuticals: Incorporated into formulations for enhancing sensory properties.

Its ability to impart naturalness to fruity notes makes it particularly sought after in these industries .

Studies on cis-3-hexenyl isobutyrate have focused on its interactions with hydroxyl radicals in gas-phase kinetics. These interactions are significant for understanding its atmospheric degradation processes. The reaction rate coefficients have been experimentally determined, indicating that the primary mechanism involves the addition of hydroxyl radicals to the double bond present in the compound . This information is crucial for modeling its environmental behavior and potential impacts.

Cis-3-Hexenyl isobutyrate shares structural similarities with other hexenyl esters. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Cis-3-Hexenyl butyrateSimilar structure with butyric acid componentLess commonly used in perfumery
Trans-2-Hexenyl isobutyrateTrans configuration instead of cisMore fruity and less green aroma
Cis-3-Hexenyl hexanoateDifferent acyl group (hexanoic acid)Unique scent profile due to longer carbon chain
Cis-3-Hexenyl 3-methylbutanoateContains a branched acyl groupDistinctive scent due to branching

Cis-3-Hexenyl isobutyrate's unique combination of green and fruity notes distinguishes it from these similar compounds, making it particularly valuable in fragrance applications .

cis-3-Hexenyl isobutyrate is systematically named (Z)-3-hexen-1-yl isobutyrate under IUPAC guidelines. Its CAS Registry Number is 41519-23-7. This ester is derived from the reaction of isobutyric acid (2-methylpropanoic acid) with cis-3-hexen-1-ol, a branched-chain alcohol featuring a Z-configured double bond at the 3-position.

Key identifiers:

PropertyValueSource
IUPAC Name(Z)-3-hexen-1-yl isobutyrate
CAS RN41519-23-7
EINECS255-424-0
PubChem CID87563985

Common Synonyms and Trade Names

This compound is recognized by multiple synonyms, including:

  • β,γ-Hexenyl isobutanoate
  • (Z)-Hex-3-enyl isobutyrate
  • cis-3-Hexenyl i-butyrate
  • VERDURAL B (trade name).

Molecular Formula and Structural Isomerism

The molecular formula is C₁₀H₁₈O₂ (molecular weight: 170.25 g/mol). Its structure features:

  • A cis-3-hexenyl group (CH₂CH=CHCH₂CH₂CH₂–) with a Z-configuration double bond.
  • An isobutyrate moiety (C(C)₂COO–) derived from isobutyric acid.

Structural isomerism includes:

  • Positional isomers: cis-3-hexenyl butyrate and trans-2-hexenyl isobutyrate.
  • Geometric isomers: trans-3-hexenyl isobutyrate (not used in perfumery).

Physical Description

Colourless liquid; fruity, nutty aroma

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Density

0.882-0.885

Other CAS

57859-47-9

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-16

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